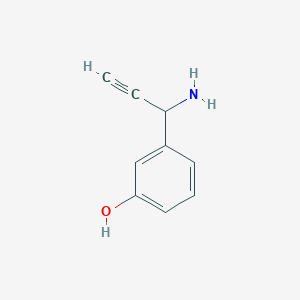

3-(1-Aminoprop-2-yn-1-yl)phenol

Beschreibung

3-(1-Aminoprop-2-yn-1-yl)phenol is a phenolic derivative featuring a propargylamine (prop-2-yn-1-ylamine) substituent at the 3-position of the aromatic ring. Its molecular structure combines a phenol group (hydroxyl at the para position) with a terminal alkyne and a primary amine on the propargyl chain. This unique arrangement confers distinct physicochemical properties, including:

- Acidity: The phenol group (pKa ~10) enhances water solubility and enables hydrogen bonding.

- Reactivity: The propargylamine moiety allows participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and nucleophilic reactions via the amine group .

- Solid-State Behavior: Potential for hydrogen-bonded networks, as observed in structurally related compounds like 3-(diethylamino)phenol .

Eigenschaften

Molekularformel |

C9H9NO |

|---|---|

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

3-(1-aminoprop-2-ynyl)phenol |

InChI |

InChI=1S/C9H9NO/c1-2-9(10)7-4-3-5-8(11)6-7/h1,3-6,9,11H,10H2 |

InChI-Schlüssel |

CWYNKNHDGHWWOX-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC(C1=CC(=CC=C1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargylamine derivative. The reaction typically requires a strong base, such as sodium hydride (NaH), and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 3-(1-Aminoprop-2-yn-1-yl)phenol may involve the catalytic coupling of phenol with propargylamine in the presence of a transition metal catalyst, such as palladium or copper. This method offers high yields and can be optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminoprop-2-yn-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.

Reduction: Pd/C, H2 gas, or other hydrogenation catalysts.

Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alkenes or alkanes.

Substitution: Derivatives with different functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

3-(1-Aminoprop-2-yn-1-yl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(1-Aminoprop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amino group can act as a nucleophile, participating in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations :

- Unsaturation Type: The triple bond in 3-(1-Aminoprop-2-yn-1-yl)phenol distinguishes it from analogs with double bonds (e.g., 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol), enabling unique reactivity in click chemistry .

- Substituent Effects: Ethyl or diethylamino groups (e.g., 3-(diethylamino)phenol) enhance lipophilicity, whereas the propargylamine group balances hydrophilicity (amine) and reactivity (alkyne).

- Solid-State Behavior: Hydrogen bonding in 3-(diethylamino)phenol forms four-membered rings , while the target compound’s amine and phenol groups may create extended networks.

Biologische Aktivität

3-(1-Aminoprop-2-yn-1-yl)phenol, also known as 2-(1-Aminoprop-2-yn-1-yl)phenol, is an organic compound characterized by a phenolic structure with an amino group and a propargyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Aminoprop-2-yn-1-yl)phenol is C11H13N, featuring:

- A hydroxyl group (-OH) attached to a benzene ring.

- An amino group (-NH2).

- A three-carbon alkyne chain .

These structural components contribute to its reactivity and interaction with biological molecules.

The biological activity of 3-(1-Aminoprop-2-yn-1-yl)phenol can be attributed to several mechanisms:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various enzymes and receptors, influencing their activity.

- Nucleophilic Interactions : The amino group can act as a nucleophile in biochemical reactions, allowing the compound to participate in various metabolic pathways.

- Reactivity in Click Chemistry : The alkyne group facilitates bioconjugation through click chemistry reactions, enhancing its potential applications in drug development.

Antimicrobial Properties

Research indicates that 3-(1-Aminoprop-2-yn-1-yl)phenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by antibiotic-resistant strains .

Anticancer Activity

Studies have shown that 3-(1-Aminoprop-2-yn-1-yl)phenol may also possess anticancer properties. It has been observed to influence signaling pathways related to cancer progression, potentially inhibiting kinases involved in tumor growth. The compound's interactions with cellular pathways suggest it could be developed into a therapeutic agent for cancer treatment.

Research Findings and Case Studies

Applications in Scientific Research

3-(1-Aminoprop-2-yn-1-yl)phenol serves various roles in scientific research:

- Enzyme Mechanism Studies : Used as a probe to investigate biological pathways involving phenolic compounds.

- Drug Development : Acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals.

- Material Science : Employed in the production of polymers and resins with specific properties due to its unique chemical structure.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.